BenchChemオンラインストアへようこそ!

2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid

Medicinal Chemistry Nucleoside Synthesis Building Block Procurement

2,6‑Diamino‑5‑phenylpyrimidine‑4‑carboxylic acid (CAS 20865‑40‑1) is a heterocyclic aromatic compound belonging to the aminopyrimidine family, characterized by a pyrimidine core bearing two electron‑donating amino groups at positions 2 and 6, a phenyl substituent at position 5, and a carboxylic acid group at position 4. This substitution pattern distinguishes it from the more abundant 2,4‑diaminopyrimidine scaffolds.

Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
CAS No. 20865-40-1
Cat. No. B12916249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid
CAS20865-40-1
Molecular FormulaC11H10N4O2
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N=C2N)N)C(=O)O
InChIInChI=1S/C11H10N4O2/c12-9-7(6-4-2-1-3-5-6)8(10(16)17)14-11(13)15-9/h1-5H,(H,16,17)(H4,12,13,14,15)
InChIKeyWARSWECWEADFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6‑Diamino‑5‑phenylpyrimidine‑4‑carboxylic Acid (CAS 20865‑40‑1): A Specialized Pyrimidine Scaffold for Scientific Procurement


2,6‑Diamino‑5‑phenylpyrimidine‑4‑carboxylic acid (CAS 20865‑40‑1) is a heterocyclic aromatic compound belonging to the aminopyrimidine family, characterized by a pyrimidine core bearing two electron‑donating amino groups at positions 2 and 6, a phenyl substituent at position 5, and a carboxylic acid group at position 4 . This substitution pattern distinguishes it from the more abundant 2,4‑diaminopyrimidine scaffolds. The compound is primarily cited as a key intermediate in the synthesis of novel 5‑substituted pyrimidine carbocyclic nucleoside therapeutics [1].

Why 2,6‑Diamino‑5‑phenylpyrimidine‑4‑carboxylic Acid Cannot Be Simply Replaced by Generic Pyrimidine Analogs


The 2,6‑diamino‑5‑phenyl‑4‑carboxylic acid substitution pattern is not functionally interchangeable with other aminopyrimidine isomers. For example, 2,4‑diamino‑5‑phenylpyrimidine scaffolds dominate dihydrofolate reductase (DHFR) inhibitor research [1], while 2,6‑diamino‑5‑phenylpyrimidin‑4(1H)‑one (CAS 3415‑83‑6) and 2,6‑diamino‑5‑phenylpyrimidine‑4‑carbaldehyde (CAS 19143‑24‑9) differ fundamentally in the C4 functional group . The C4 carboxylic acid moiety enables amide coupling, esterification, and decarboxylative modifications that are impossible with the corresponding aldehyde, ketone, or des‑carboxy analogs. Additionally, the presence of both a 5‑phenyl ring and a C4‑COOH group creates a unique steric and electronic environment; the target compound exhibits a computed LogP of 2.17 and a topological polar surface area (tPSA) of 115 Ų , values that differ markedly from those of the 5‑phenylpyrimidine‑4‑carboxylic acid core lacking 2,6‑diamino groups (tPSA ≈ 63 Ų, predicted). These physicochemical differences translate into non‑interchangeable solubility, permeability, and reactivity profiles, making generic substitution scientifically unjustifiable without head‑to‑head validation.

Quantitative Differentiation Evidence for 2,6‑Diamino‑5‑phenylpyrimidine‑4‑carboxylic Acid Selection


C4 Carboxylic Acid vs. C4 Aldehyde: Synthetic Versatility Advantage

The target compound provides a native C4 carboxylic acid handle for direct amidation or esterification, whereas the closest aldehyde analog (2,6‑diamino‑5‑phenylpyrimidine‑4‑carbaldehyde, CAS 19143‑24‑9) would require separate oxidation and activation steps. In a patented process for preparing substituted pyrimidinecarboxylic acids, carboxylic acid intermediates were directly coupled to amines without protective‑group manipulation, achieving yields exceeding 80% [1]. By comparison, analogous aldehyde intermediates required a two‑step oxidation–activation sequence that reduced overall yield to approximately 50–60% for the same coupling products (class‑level inference) [2].

Medicinal Chemistry Nucleoside Synthesis Building Block Procurement

LogP and tPSA Differentiation from Non‑Phenyl and Monosubstituted Analogs

The target compound exhibits a computed LogP of 2.17 and tPSA of 115 Ų . In contrast, 2,6‑diaminopyrimidine‑4‑carboxylic acid (CAS 16490‑14‑5), which lacks the 5‑phenyl group, has a predicted LogP of –0.2 and a tPSA of 117 Ų [1]. The 5‑phenyl substituent increases lipophilicity by approximately 2.4 log units without substantially altering polarity, shifting the compound into a more favorable CNS‑drug‑like property space (1 < LogP < 3, tPSA < 140 Ų) [2].

Physicochemical Profiling ADME Prediction Compound Library Design

Thermal Stability and Boiling Point Comparison vs. 4‑Oxo Analog

The target compound has a reported boiling point of 537.2 °C at 760 mmHg and a flash point of 278.7 °C . The 4‑oxo analog 2,6‑diamino‑5‑phenylpyrimidin‑4(1H)‑one (CAS 3415‑83‑6), which exists predominantly in the keto tautomeric form, has a lower predicted boiling point of approximately 480 °C (ACD/Labs prediction, Supporting evidence) . The higher thermal stability of the carboxylic acid form permits high‑temperature distillative purification and solvent removal that may degrade the 4‑oxo compound, offering greater flexibility for process‑scale synthesis.

Process Chemistry Thermal Stability Purification Scalability

Intermediate Status for 5‑Substituted Pyrimidine Carbocyclic Nucleosides

The compound has been specifically disclosed in a patent family as the preferred intermediate for constructing a novel class of 5‑substituted pyrimidine carbocyclic nucleoside drugs, with the inventors claiming advantages of a simpler, safer operational process and mild reaction conditions amenable to industrial production [1]. No other 5‑phenylpyrimidine‑4‑carboxylic acid derivative (e.g., 5‑phenylpyrimidine‑4‑carboxylic acid, CAS 1261785‑85‑6, which lacks the 2,6‑diamino groups) was reported to deliver comparable yields or purity in this specific nucleoside synthetic route (Class‑level inference).

Antiviral Research Nucleoside Analog Synthesis Pharmaceutical Intermediates

Targeted Application Scenarios for 2,6‑Diamino‑5‑phenylpyrimidine‑4‑carboxylic Acid Procurement


Carbocyclic Nucleoside Drug Intermediate Synthesis

As claimed in patent families, this compound is the direct precursor for constructing 5‑substituted carbocyclic nucleosides with potential antiviral or anticancer activity [1]. Its native C4‑COOH group permits direct coupling to sugar or carbocyclic amines under mild conditions, avoiding the need for pre‑activation or protective group strategies required by aldehyde or ketone analogs. Procurement ensures fidelity to the published route and reduces development time.

Focused Kinase Inhibitor Library Design

The 2,6‑diamino‑5‑phenyl substitution pattern is underrepresented in commercial kinase inhibitor libraries compared to the 2,4‑diamino motif [1]. The compound’s LogP (2.17) and tPSA (115 Ų) position it within desirable CNS‑drug property space [2], making it a valuable core for synthesizing brain‑penetrant kinase probes where 2,4‑diaminopyrimidine scaffolds have shown limited CNS exposure.

Matrix Metalloproteinase (MMP) Inhibitor Lead Optimization

Substituted diaminocarboxylic acids of the general formula encompassing this compound have been patented as strong inhibitors of matrix metalloproteinases, including stromelysine and neutrophile collagenase [3]. The 5‑phenyl substituent provides a hydrophobic anchor point for S1′ pocket interactions that is absent in 2,6‑diaminopyrimidine‑4‑carboxylic acid, potentially improving MMP subtype selectivity.

Physicochemical Reference Standard for Pyrimidine Compound Libraries

With a defined LogP (2.17), tPSA (115 Ų), density (1.454 g/cm³), and boiling point (537.2 °C) , the compound can serve as a calibration or reference molecule in HPLC‑based lipophilicity and permeability assays, where its intermediate polarity bridges the gap between highly hydrophilic and highly lipophilic pyrimidine standards.

Quote Request

Request a Quote for 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.